

# A Head-to-Head Comparison of Novel URAT1 Inhibitors in Development

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## Compound of Interest

Compound Name: URAT1 inhibitor 7

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The landscape of hyperuricemia and gout treatment is evolving, with a significant focus on the development of novel and selective uric acid transporter 1 (URAT1) inhibitors. URAT1 is a key transporter in the renal proximal tubule, responsible for the majority of uric acid reabsorption.<sup>[1]</sup> Its inhibition presents a promising strategy to increase uric acid excretion and lower serum uric acid (SUA) levels.<sup>[2][3]</sup> This guide provides an objective, data-driven comparison of several promising novel URAT1 inhibitors currently in various stages of development, offering a valuable resource for researchers and drug development professionals in the field.

## Quantitative Comparison of Novel URAT1 Inhibitors

The following tables summarize the available quantitative data on the in vitro potency and clinical efficacy of selected novel URAT1 inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel URAT1 Inhibitors

Compound	Target(s)	IC50 (μM) vs. URAT1	IC50 (μM) vs. Other Transporters	Selectivity for URAT1	Reference(s)
Dotinurad	URAT1	0.0372	ABCG2: 4.16, OAT1: 4.08, OAT3: 1.32	High	<a href="#">[4]</a> <a href="#">[5]</a>
Ruzinurad (SHR4640)	URAT1	Stated to be more potent and selective than Lesinurad	Not specified	High	<a href="#">[6]</a>
Pozdeutinurad (AR882)	URAT1	Not specified	Not specified	Selective	<a href="#">[7]</a>
Verinurad (RDEA3170)	URAT1	Not specified	Not specified	Selective	<a href="#">[8]</a> <a href="#">[9]</a>
CDER167	URAT1, GLUT9	2.08 ± 0.31	GLUT9: 91.55 ± 15.28	Dual Inhibitor	<a href="#">[10]</a> <a href="#">[11]</a>

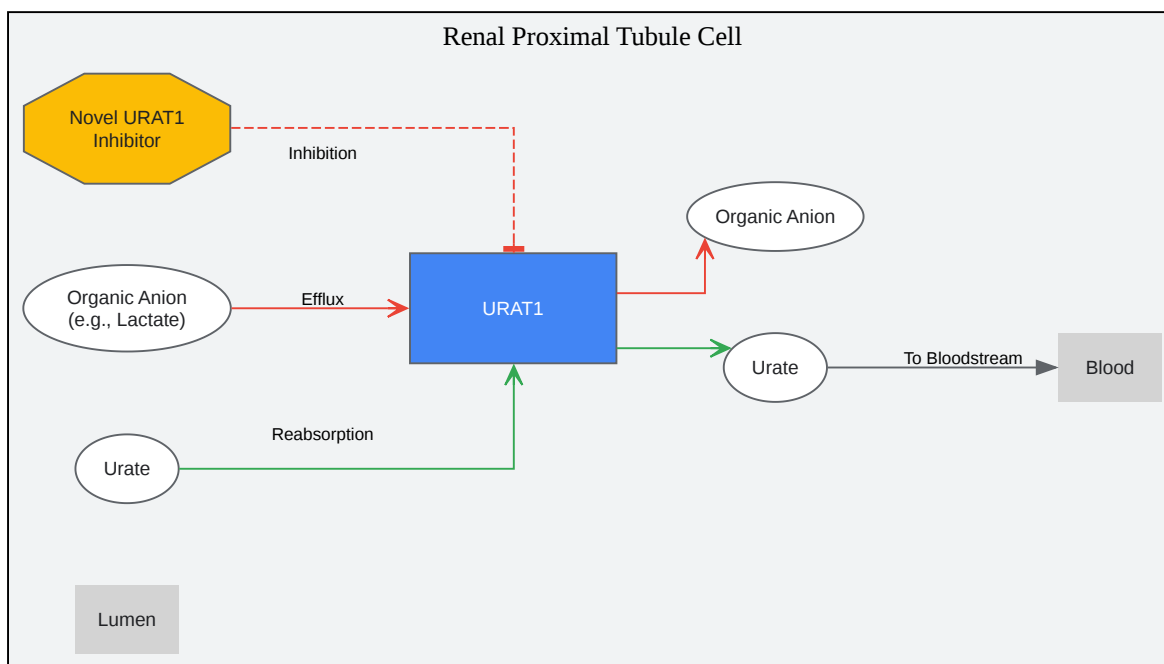
Table 2: Clinical Efficacy of Novel URAT1 Inhibitors (Phase 2 &amp; 3 Data)

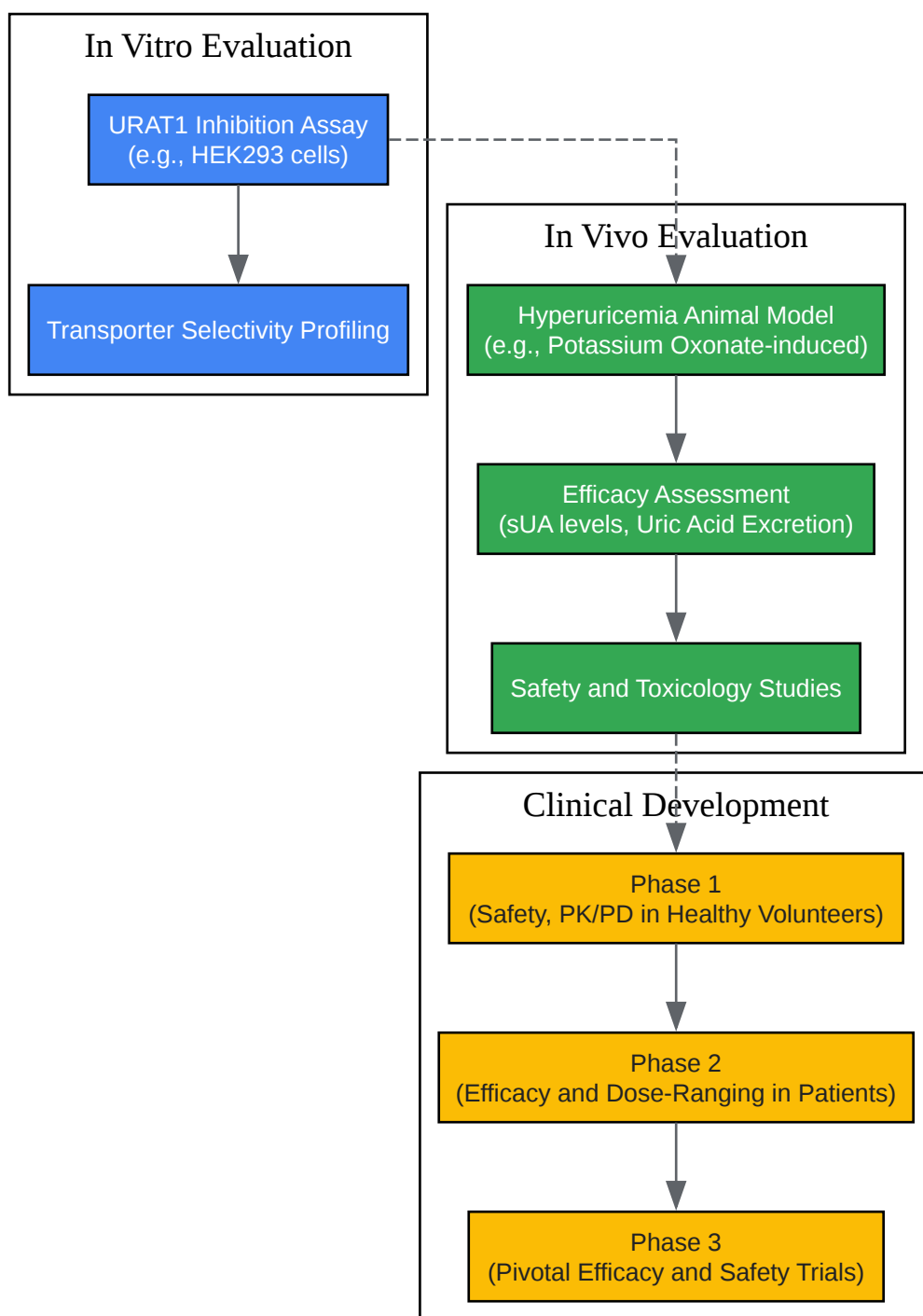
Compound	Study Phase	Dose(s)	Comparator(s)	Key Efficacy Endpoint(s)	Result(s)	Reference(s)
Dotinurad	Phase 3	2 mg/day, 4 mg/day	Febuxostat 40 mg/day, Benzbromarone 50 mg	% of patients with sUA $\leq 6.0$ mg/dL at week 24; % change in sUA	73.6% with 4 mg/day vs. 38.1% with Febuxostat. Non-inferior to Benzbromarone in sUA reduction.	[3][12][13]
Pozdeutirad (AR882)	Phase 2	50 mg, 75 mg	Allopurinol	% of patients with sUA $< 6$ , $< 5$ , $< 4$ , $< 3$ mg/dL at 12 weeks; Tophi resolution	75 mg: 89% $< 6$ mg/dL, 82% $< 5$ mg/dL, 63% $< 4$ mg/dL, 29% $< 3$ mg/dL. Significant tophi resolution observed.	[1][7][14]
Ruzinurad (SHR4640)	Phase 2	5 mg, 10 mg	Placebo, Benzbromarone	% of patients with sUA $\leq 360$ $\mu\text{mol/L}$ at week 5	5 mg: 32.5%, 10 mg: 72.5% vs. 0% for placebo.	[15]

Verinurad (RDEA3170)	Phase 2a	2.5-20 mg (with Allopurinol 300 mg)	Allopurinol 300 mg, 600 mg	Maximal % decrease in sUA from baseline	Dose- dependent decrease in sUA. Verinurad ≥5 mg + Allopurinol 300 mg showed greater sUA reduction than Allopurinor 600 mg alone.	[8]
CDER167	Preclinical (in vivo)	10 mg/kg/day	RDEA3170 20 mg/kg/day	Reduction in blood uric acid and promotion of urinary uric acid excretion	More effective in lowering blood uric acid and promoting excretion than RDEA3170 in a hyperurice mic mouse model.	[10][11]

## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the URAT1 signaling pathway and a typical experimental workflow.





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